ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a benzothiazine derivative featuring a 2,4-dichlorobenzyl substituent at the 4-position and an ethyl carboxylate ester at the 2-position. Benzothiazine derivatives are of interest in medicinal chemistry due to their resemblance to bioactive scaffolds, such as quinoline and triazole-containing compounds .
This article focuses on comparing the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and implications for biological activity.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-8-9-14(20)10-15(13)21/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVVUVVGFVLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the dichlorobenzyl group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazine Core
Reagents: 2-aminothiophenol and methyl chloroacetate
Conditions: Reflux in ethanol with a base such as sodium ethoxide
Product: 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
Anticancer Properties
One of the most significant applications of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, a study indicated that derivatives of benzothiazine compounds showed promising activity against breast and lung cancer cells due to their ability to inhibit specific enzymes involved in tumor growth .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 10 |
| This compound | MCF-7 (Breast) | TBD |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies suggest that benzothiazine derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic roles in treating conditions such as arthritis and other inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate that it has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxic effects .
Development of Functional Materials
This compound has also been explored for applications in materials science. Its unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Such materials could have applications in organic electronics or photonic devices .
Table 2: Properties of Novel Materials Derived from this compound
| Material Type | Property | Application Area |
|---|---|---|
| Conductive Polymers | High electrical conductivity | Organic electronics |
| Photoluminescent Films | Emission at specific wavelengths | Display technologies |
Case Study 1: Anticancer Activity Assessment
In a controlled study assessing the anticancer properties of this compound against various cancer cell lines, researchers found that the compound exhibited selective cytotoxicity towards certain tumor types while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 2: Inflammatory Disease Model
In animal models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers compared to controls. These findings support further exploration into its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Structural Features of Benzothiazine Derivatives
*Calculated based on formula C₁₈H₁₆Cl₂NO₂S.
Key Observations:
- Core Heterocycle: The target compound and its benzothiazine analogs share a sulfur- and nitrogen-containing heterocyclic core, whereas the quinoline-triazole hybrid in has a distinct quinoline backbone .
- Substituent Effects: The 2,4-dichlorobenzyl group in the target compound introduces electron-withdrawing chlorine atoms at the ortho and para positions relative to the benzyl attachment. The simpler analog () lacks halogenation, reducing lipophilicity and possibly metabolic stability compared to dichloro-substituted derivatives .
Physicochemical Properties
Crystallographic and Solid-State Behavior:
- The quinoline-triazole analog () exhibits a three-dimensional hydrogen-bonded network via C–H⋯N/F/O interactions, with dihedral angles of 50.27° (triazole-quinoline) and 82.78° (triazole-dichlorophenyl) . Such angles influence molecular packing and solubility.
- For benzothiazines, the dichlorobenzyl group likely increases crystal density and thermal stability due to halogen-driven intermolecular interactions (e.g., C–Cl⋯π).
Solubility and Lipophilicity:
- The ethyl carboxylate ester in all compounds may hydrolyze in vivo to carboxylic acids, affecting bioavailability .
Table 2: Comparative Substituent Effects on Bioactivity
| Substituent Position (Benzyl) | Electronic Effect | Predicted Bioactivity Impact |
|---|---|---|
| 2,4-Dichloro (Target) | Strong electron-withdrawing | Enhanced binding to hydrophobic targets (e.g., kinases) |
| 2,5-Dichloro (Analog) | Moderate electron-withdrawing | Reduced steric hindrance; possible lower affinity |
| Unsubstituted (Simple analog) | Electron-neutral | Lower lipophilicity; reduced membrane permeation |
Biological Activity
Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14Cl2N2O2S
- Molecular Weight : 357.25 g/mol
- CAS Number : 2091021
- Melting Point : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the benzothiazine core followed by the introduction of the ethyl and dichlorobenzyl groups. Specific synthetic routes can vary based on the desired yield and purity.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed substantial activity against various bacteria and fungi. For instance:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest that the compound may be effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has been evaluated for its antitumor potential in various studies. In vitro assays have shown that derivatives of benzothiazine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy Study
- Anticancer Activity Assessment
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzothiazine derivatives. Modifications to the benzothiazine core and substituents significantly affect biological activity.
Key Findings:
Q & A
Q. Advanced
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates .
- Temperature gradients : Slow cooling (0.5°C/h) reduces defects.
- Seeding : Introduce microcrystals to control polymorphism.
- High-throughput screening : Use robotic platforms to test >100 solvent combinations.
Table 1: Structural and Synthetic Parameters from Analogous Compounds
| Parameter | Value/Outcome | Reference |
|---|---|---|
| Microwave synthesis yield | 85–96% | |
| Dihedral angle (core vs. aryl) | 38.17° | |
| π-π stacking distance | 3.7037 Å | |
| Crystallization solvent | Ethanol (slow evaporation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
